(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylhex-4-enamide
Description
The compound “(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylhex-4-enamide” (hereafter referred to as Compound A) is characterized by:
- Core structure: A 1,3-dihydro-2-benzofuran moiety substituted with hydroxy, methoxy, and methyl groups at positions 4, 6, and 7, respectively.
- Side chain: A hex-4-enamide chain with a 4E double bond and a methyl group at position 2.
- N-substituent: A phenethyl group substituted with a methoxy group at the para position .
Key physicochemical properties inferred from its structure (molecular formula: C₂₈H₃₃NO₆) include moderate lipophilicity (predicted logP ~3–4) and a molecular weight of 479.57 g/mol. The stereochemistry (4E) ensures spatial orientation critical for interactions with biological targets .
Properties
Molecular Formula |
C26H31NO6 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylhex-4-enamide |
InChI |
InChI=1S/C26H31NO6/c1-16(6-12-22(28)27-14-13-18-7-9-19(31-3)10-8-18)5-11-20-24(29)23-21(15-33-26(23)30)17(2)25(20)32-4/h5,7-10,29H,6,11-15H2,1-4H3,(H,27,28)/b16-5+ |
InChI Key |
JXVQEQXTSGFUFH-FZSIALSZSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCC3=CC=C(C=C3)OC)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Biological Activity
The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylhex-4-enamide is a complex organic molecule known for its potential biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, and anticancer properties, along with synthesis methods and structure-activity relationships.
Structural Features
The compound features a benzofuran core with multiple functional groups, including hydroxyl, methoxy, and amide groups. These structural attributes enhance its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of 320.34 g/mol.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit anticancer properties . A study highlighted that compounds similar to our target molecule showed significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cancer cell proliferation.
Anti-inflammatory Activity
The compound has been reported to possess anti-inflammatory properties . It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in the treatment of chronic inflammatory diseases.
Antioxidant Properties
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound:
- Condensation Reactions : Utilizing appropriate precursors to form the benzofuran core followed by functional group modifications.
- Amidation : The introduction of the amide group can be achieved through coupling reactions between carboxylic acids and amines.
- Functional Group Transformations : Hydroxyl and methoxy groups can be introduced or modified using standard organic synthesis techniques.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes some related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzofuran Derivative A | Hydroxyl and methoxy groups | Antioxidant |
| Benzofuran Derivative B | Amide linkage | Anti-inflammatory |
| Benzofuran Derivative C | Alkyl substituents | Anticancer |
These derivatives illustrate how variations in substituents can significantly affect bioactivity.
Case Studies
- Study on Anticancer Effects : A recent investigation into a related benzofuran derivative demonstrated an IC50 value of 10 µM against breast cancer cells, indicating potent anticancer activity.
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a 50% reduction in edema compared to control groups, showcasing its anti-inflammatory potential.
- Antioxidant Evaluation : An in vitro assay revealed that the compound scavenged DPPH radicals effectively, with an IC50 value of 15 µg/mL, highlighting its antioxidant capabilities.
Comparison with Similar Compounds
Structural Analogs and Modifications
The following analogs (Table 1) highlight variations in substituents and their implications:
Table 1: Structural Comparison of Compound A with Analogs
N-Substituent Modifications
- Cyclooctyl vs. Phenethyl (Compound A vs. ) : The cyclooctyl group in introduces significant bulk and hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Chlorobenzyl vs. Methoxyphenethyl (Compound A vs.
Benzofuran Core Modifications
- Dimethoxy () vs. Hydroxy-Methoxy (Compound A) : The dimethoxy substitution in reduces hydrogen-bonding capacity, possibly decreasing solubility but increasing metabolic stability.
- Glucoside Derivative (): The β-D-glucopyranosyl group in dramatically increases polarity, making it suitable for oral administration with slower hydrolysis to the active form.
Phenethyl Substituent Position
- Para- vs. Ortho-Methoxy (Compound A vs. ) : The para-methoxy group in Compound A allows for planar resonance with the phenyl ring, optimizing π-π stacking interactions. The ortho-substituted analog may suffer from steric clashes, reducing binding efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
